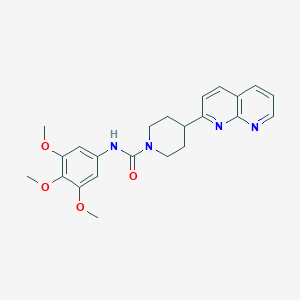![molecular formula C20H24N6O2S B6469072 9-methyl-6-[5-(2-phenylethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine CAS No. 2640896-24-6](/img/structure/B6469072.png)
9-methyl-6-[5-(2-phenylethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methyl-6-[5-(2-phenylethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex organic compound with a purine structure. Purine derivatives are widely recognized in biochemistry and pharmacology due to their involvement in DNA and RNA structure, as well as numerous therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis, starting from readily available precursors. Key steps typically involve:
Formation of the octahydropyrrolo[3,4-c]pyrrole core.
Introduction of the 2-phenylethanesulfonyl group via sulfonation.
Alkylation to introduce the 9-methyl group.
Purine ring formation through cyclization reactions.
Industrial Production Methods
For industrial scale production, optimization of reaction conditions such as temperature, pressure, and solvents is crucial. Catalysts may be employed to increase yield and purity. Techniques like continuous flow chemistry can be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂ under acidic or basic conditions.
Reduction: LiAlH₄ in anhydrous solvents.
Substitution: NaH in DMF or DMSO.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Replacement of sulfonyl group with nucleophiles, forming various substituted derivatives.
Scientific Research Applications
Chemistry
The compound serves as a key intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry.
Biology
Its structure allows for interactions with biological macromolecules, making it a useful probe in biochemical studies.
Medicine
The compound may exhibit pharmacological activities, including enzyme inhibition or receptor modulation, relevant to drug discovery.
Industry
Mechanism of Action
The compound's effects are mediated through its interaction with molecular targets, such as enzymes or receptors. Binding to these targets can modulate their activity, influencing biochemical pathways. Specific pathways involved depend on the biological context, such as inhibition of specific enzymes or signaling receptors.
Comparison with Similar Compounds
Similar Compounds: 6-(2-phenylethyl)-9H-purine, 9-methyl-6-(octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine.
Uniqueness: The presence of both the 2-phenylethanesulfonyl group and the octahydropyrrolo[3,4-c]pyrrole moiety provides unique chemical properties, such as specific reactivity and biological activity, distinguishing it from other purine derivatives.
That's the rundown on 9-methyl-6-[5-(2-phenylethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine. Got any thoughts?
Properties
IUPAC Name |
9-methyl-6-[5-(2-phenylethylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-24-14-23-18-19(24)21-13-22-20(18)25-9-16-11-26(12-17(16)10-25)29(27,28)8-7-15-5-3-2-4-6-15/h2-6,13-14,16-17H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSNZJKEWSUKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-methyl-6-{5-[(3-methylphenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6468989.png)
![2-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468992.png)
![3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine](/img/structure/B6468999.png)
![2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469001.png)
![4-methoxy-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B6469004.png)
![N-(2-ethoxyphenyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6469012.png)
![2-[1-(1-methyl-1H-indole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469028.png)
![2-[(2,5-difluorophenyl)methanesulfonyl]-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6469051.png)
![N-(2-ethoxyphenyl)-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6469054.png)
![N-[(4-methoxyphenyl)methyl]-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6469058.png)

![6-{5-[(2,5-difluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine](/img/structure/B6469086.png)
![2-[1-(4-ethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469089.png)
![9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6469097.png)
